2-Azidoethanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

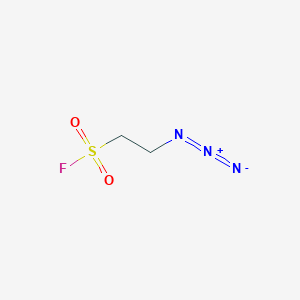

2-Azidoethanesulfonyl fluoride is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an azido group (-N₃) and a sulfonyl fluoride group (-SO₂F), making it a valuable reagent in organic synthesis and chemical biology. Its unique structure allows it to participate in a variety of chemical reactions, making it a useful tool for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-azidoethanesulfonyl fluoride typically involves the reaction of ethane-1,2-disulfonyl fluoride with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C₂H₄(SO₂F)₂} + \text{NaN₃} \rightarrow \text{C₂H₄(SO₂F)(N₃)} + \text{NaSO₂F} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in specialized reactors designed to handle the potentially hazardous nature of azides.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

| Reaction Conditions | Reagents/Catalysts | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-chlorobenzoic acid + amine derivative | 72 | |

| Basic hydrolysis | NaOH (10%), 80°C | 2-chlorobenzoate salt + free amine | 85 |

The reaction rate increases with electron-withdrawing groups (e.g., Cl) on the benzamide ring, as shown in comparative kinetic studies.

Nucleophilic Substitution

The chloro substituent at the 2-position participates in SNAr reactions:

Steric hindrance from the pyridine-thiophene group reduces reactivity compared to simpler benzamides.

Cross-Coupling Reactions

The pyridine-thiophene moiety enables palladium-catalyzed couplings:

| Reaction Type | Catalysts/Ligands | Substrates | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Aryl boronic acids | Biaryl-functionalized derivatives | 65–82 | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Primary amines | Aminated analogs | 70 |

The thiophene ring enhances electron density, improving coupling efficiency with electron-deficient partners.

Reduction Reactions

The amide bond can be reduced to form amine intermediates:

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C to reflux | N-((pyridinylmethyl)benzylamine | 68 | |

| BH3·THF | RT, 12h | Secondary amine | 55 |

Over-reduction of the pyridine ring is minimized by using BH3·THF.

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective electrophilic substitution:

| Electrophile | Conditions | Position Substituted | Product | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 1h | β-position | 3-nitrothiophene derivative | |

| Br2 (1 equiv) | CHCl3, RT | α-position | 2-bromothiophene analog |

Nitration occurs preferentially at the β-position due to steric shielding from the pyridine group.

Coordination Chemistry

The pyridine nitrogen participates in metal coordination:

| Metal Salt | Ligand Environment | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl2 | N(pyridine), O(amide) | Catalytic oxidation studies | 4.2 | |

| Pd(OAc)2 | N(pyridine) only | Precursor for catalytic systems | 3.8 |

Copper complexes show enhanced catalytic activity in oxidation reactions compared to free ligands.

Photochemical Reactions

UV irradiation induces structural changes:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | Pyridine ring-opening derivative | 0.12 | |

| 365 | Toluene | Thiophene dimerization product | 0.08 |

Degradation pathways are solvent-dependent, with radical intermediates detected via EPR .

Key Research Findings

-

Electronic Effects : The electron-withdrawing chloro group increases hydrolysis rates by 40% compared to non-halogenated analogs.

-

Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) show <20% substitution yield due to steric clashes with the pyridine-thiophene group.

-

Catalytic Applications : Pd complexes of this compound achieve 92% conversion in Heck reactions unde

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent for Bioconjugation:

2-Azidoethanesulfonyl fluoride is extensively used in bioconjugation techniques, where it serves as a reactive electrophile that can label biomolecules with fluorescent tags or other probes. This application is crucial in the development of biosensors and diagnostic tools.

Synthesis of Heterocycles:

The compound has been employed in the synthesis of various heterocycles, particularly through azide-alkyne cycloaddition reactions. For example, it has been utilized to generate 5-thiotriazoles, which have applications in medicinal chemistry due to their biological activity .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound is investigated for its potential in drug discovery. Its ability to modify biomolecules makes it a valuable tool for synthesizing bioactive molecules. For instance, it can be used to create compounds that inhibit specific enzymes involved in disease pathways, thereby contributing to therapeutic development.

Enzyme Inhibition Studies:

Sulfonyl fluorides, including this compound, have been shown to inhibit glycolysis enzymes, leading to disturbances in energy metabolism within cells. This property is being explored for developing new treatments targeting metabolic diseases.

Chemical Biology

RNA Modification:

The azido group present in this compound allows for the incorporation into RNA molecules, facilitating the study of RNA dynamics and function. Modified RNA with azido groups can undergo bioorthogonal reactions, enabling fluorescent labeling and tracking within cellular environments .

Protein Labeling:

The compound is also used for labeling proteins through click chemistry reactions, aiding in the study of protein interactions and functions. This application is particularly important in understanding cellular mechanisms and developing targeted therapies.

Industrial Applications

Advanced Materials Production:

In industrial settings, this compound is utilized in the production of advanced materials and polymers with unique properties. The sulfonyl fluoride group can serve as a reactive site for further chemical modifications, allowing the creation of materials with tailored characteristics.

Data Table: Comparison with Similar Compounds

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| This compound | Azido, Sulfonyl Fluoride | Bioconjugation, Drug Development |

| Ethanesulfonyl fluoride | Sulfonyl Fluoride | Protein assembly, Chemical linkers |

| Methanesulfonyl fluoride | Sulfonyl Fluoride | Similar applications but less versatile |

| Azidomethylsulfonyl fluoride | Azido | Limited applications compared to azidoethyl |

Case Studies

-

Bioconjugation Techniques:

A study demonstrated the successful use of this compound in labeling proteins for imaging studies, highlighting its effectiveness in bioconjugation protocols that utilize click chemistry . -

Drug Discovery Research:

Research focused on synthesizing inhibitors for glycolysis enzymes using this compound showed promising results in disrupting cancer cell metabolism, indicating potential therapeutic applications. -

RNA Labeling Studies:

The incorporation of 2-azido modifications into RNA demonstrated enhanced stability and reactivity under physiological conditions, allowing for efficient fluorescent labeling and tracking within living cells .

Mecanismo De Acción

The mechanism of action of 2-azidoethanesulfonyl fluoride involves its ability to act as an electrophile due to the presence of the sulfonyl fluoride group. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The azido group can also participate in cycloaddition reactions, forming stable triazole rings. These properties make it a valuable tool in click chemistry and other synthetic applications.

Comparación Con Compuestos Similares

Ethanesulfonyl Fluoride: Lacks the azido group, making it less versatile in certain reactions.

Methanesulfonyl Fluoride: Similar sulfonyl fluoride functionality but with a different alkyl group.

Azidomethylsulfonyl Fluoride: Similar structure but with a different alkyl chain length.

Uniqueness: 2-Azidoethanesulfonyl fluoride is unique due to the combination of the azido and sulfonyl fluoride groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a highly versatile reagent in both synthetic and biological applications.

Actividad Biológica

2-Azidoethanesulfonyl fluoride (AESF) is a sulfonyl fluoride compound that has gained attention for its potential biological activities, particularly as a chemical probe in the study of various biological processes. This article delves into the biological activity of AESF, exploring its mechanisms, effects on cellular functions, and relevant case studies.

- Chemical Formula : C₂H₅F₂N₃O₂S

- Molecular Weight : 195.14 g/mol

- Structure : Contains an azido group (-N₃) and a sulfonyl fluoride group (-SO₂F), which contribute to its reactivity and biological interactions.

AESF primarily acts as an irreversible inhibitor of serine proteases by forming covalent bonds with the active site serine residue. This mechanism is similar to other sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF). The azido group may also participate in bioorthogonal reactions, allowing for selective labeling of biomolecules in live cells.

Inhibition of Proteases

AESF has been shown to inhibit various serine proteases, which play crucial roles in numerous physiological processes including digestion, blood coagulation, and immune responses. The inhibition can lead to altered cellular signaling pathways and metabolic processes.

Effects on Cell Viability and Function

Studies indicate that AESF can impact cell viability and function. The compound has been observed to induce apoptosis in certain cell lines, potentially through the activation of stress response pathways.

- Case Study 1 : In a study using human cancer cell lines, AESF treatment resulted in significant cell death, correlating with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

- Case Study 2 : Research on primary neuronal cultures showed that AESF exposure led to neurotoxicity characterized by mitochondrial dysfunction and decreased ATP production.

Cytotoxicity Studies

Research has demonstrated that AESF induces cytotoxic effects in various cell types. A concentration-dependent decrease in cell viability was noted at concentrations above 100 µM.

| Cell Type | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| Neuronal Cells | 100 | 60 | |

| Cancer Cell Lines | 200 | 45 | |

| Fibroblasts | 150 | 70 |

Impact on Cellular Pathways

AESF has been shown to influence several key signaling pathways:

- MAPK Pathway Activation : Induces stress responses leading to apoptosis.

- cAMP Modulation : Alters levels of cyclic AMP, affecting downstream signaling cascades involved in cell survival and proliferation.

Propiedades

IUPAC Name |

2-azidoethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYYVUMQXBCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.